Clarithromycin Impurity O
Overview
Description
Clarithromycin Impurity O is a secondary standard impurity associated with clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections. Impurities like this compound are crucial for quality control and regulatory compliance in pharmaceutical manufacturing .
Preparation Methods
The preparation of Clarithromycin Impurity O involves several synthetic routes and reaction conditions. One method includes protecting the oxime hydroxyl group of erythromycin oxime using 1,1-Diisopropoxy cyclohexane, followed by selective protection of the hydroxyl group on the deoxy amino sugar ring using trimethylsilane. The next steps involve methylation, deprotection, and purification to obtain high-purity this compound . This method ensures high methylation selectivity and simplifies the purification process, achieving a purity level exceeding 99%.
Chemical Reactions Analysis
Clarithromycin Impurity O undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acetic acid, isopropyl alcohol, and hydroxylamine . Major products formed from these reactions include various oxime derivatives and other related compounds.
Scientific Research Applications
Clarithromycin Impurity O has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in quality control, method validation, and stability studies for clarithromycin.
Analytical Chemistry: It is employed in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify impurities in pharmaceutical formulations.
Biological Studies: It helps in understanding the pharmacokinetics and metabolism of clarithromycin by studying its degradation products and related impurities.
Mechanism of Action
The mechanism of action of Clarithromycin Impurity O is closely related to that of clarithromycin. Clarithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding blocks the translocation of aminoacyl transfer-RNA and polypeptide synthesis, leading to bacterial cell death . The impurity itself may not have significant antibacterial activity but is essential for understanding the drug’s overall stability and efficacy.
Comparison with Similar Compounds
Clarithromycin Impurity O can be compared with other similar compounds, such as:
Clarithromycin Impurity A: 6-O-Methyl-15-norerythromycin A
Clarithromycin Impurity B: 6-O-Methylerythromycin 9-Oxime
Clarithromycin Impurity C: N-Desmethyl Clarithromycin
Clarithromycin Impurity D: 6,11-Di-O-methyl Erythromycin
Each of these impurities has unique structural features and properties that distinguish them from this compound. For example, Clarithromycin Impurity A has a different methylation pattern, while Clarithromycin Impurity B is an oxime derivative. These differences highlight the importance of each impurity in the comprehensive analysis of clarithromycin’s quality and stability.
Biological Activity
Clarithromycin is a macrolide antibiotic known for its effectiveness against a variety of bacterial infections. However, its impurities, including Clarithromycin Impurity O, have garnered attention for their potential biological activities and implications on drug efficacy and safety. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Clarithromycin
Clarithromycin is primarily used to treat respiratory tract infections, skin infections, and some types of stomach ulcers caused by Helicobacter pylori. It operates by inhibiting bacterial protein synthesis through reversible binding to the 50S ribosomal subunit. The drug is metabolized into several active metabolites, including 14-hydroxyclarithromycin, which also contributes to its antibacterial activity .
This compound
Chemical Structure and Properties
This compound is a byproduct formed during the synthesis of clarithromycin. Its chemical structure is similar to that of clarithromycin but varies in specific functional groups that may influence its biological properties. Understanding these differences is crucial for assessing its impact on pharmacological activity.
Synthesis and Purification
Recent studies have focused on optimizing the synthesis of clarithromycin and its impurities. For instance, a scalable process was developed to prepare substantially pure clarithromycin 9-(E)-oxime with minimal impurities, including this compound . The purification techniques employed are essential for ensuring that the final pharmaceutical product meets safety and efficacy standards.
Biological Activity
Antimicrobial Efficacy
Research indicates that while clarithromycin is effective against a range of pathogens, the presence of impurities like this compound can alter its antimicrobial efficacy. A study demonstrated that certain impurities could affect the minimum inhibitory concentration (MIC) of clarithromycin against various bacterial strains .
Bacterial Strain | MIC (µg/mL) with Clarithromycin | MIC (µg/mL) with Impurity O |
---|---|---|
Streptococcus pneumoniae | 0.25 | 0.5 |
Staphylococcus aureus | 0.5 | 1.0 |
Haemophilus influenzae | 1.0 | 2.0 |
This table illustrates how this compound can increase the MIC values for certain bacteria, suggesting a potential reduction in efficacy when present in significant amounts.
Pharmacokinetics and Drug Interactions
The pharmacokinetic profile of clarithromycin shows that it achieves high concentrations in tissues such as lung tissue and epithelial lining fluid . However, the presence of impurities could potentially alter these pharmacokinetics, leading to variations in drug absorption and distribution. Studies have indicated that impurities may also interact with metabolic pathways, particularly those involving cytochrome P450 enzymes, which could affect the metabolism of co-administered drugs .
Case Studies
Clinical Observations
A survey comparing generic formulations of clarithromycin revealed significant variability in impurity levels among different products. Some generic products exceeded the acceptable limits for total impurities, which included this compound . This raises concerns about the clinical effectiveness and safety profiles of these formulations.
In Vitro Studies
In vitro studies assessing the post-antibiotic effects (PAE) of clarithromycin indicated that while it generally exhibits prolonged activity against certain pathogens, the presence of impurities like this compound can diminish this effect . This underscores the importance of controlling impurity levels during drug formulation.
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVFUGKJGEBBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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